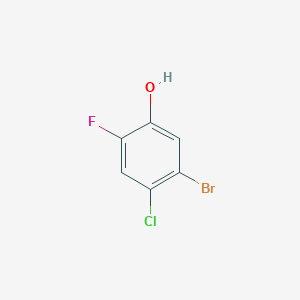

5-Bromo-4-chloro-2-fluorophenol

Description

Significance of Multifunctionalized Phenols in Advanced Organic Synthesis

Multifunctionalized phenols, which possess multiple different functional groups, are highly valued in advanced organic synthesis. rsc.org They serve as complex building blocks that allow for the efficient construction of intricate molecular architectures. numberanalytics.com The presence of different halogens, as seen in 5-Bromo-4-chloro-2-fluorophenol, offers orthogonal reactivity, meaning that each halogen can be selectively targeted in subsequent reactions. This allows for a stepwise and controlled elaboration of the molecule, a crucial aspect in the total synthesis of complex natural products and novel drug candidates. nih.gov The development of synthetic methods to create such multifunctionalized phenols is an active area of research, aiming for mild, efficient, and selective processes. chemistryviews.org

Overview of Research Trajectories for this compound

Direct and extensive research focused solely on this compound is limited. Its primary significance lies in its role as a precursor and intermediate in the synthesis of more complex molecules. The research trajectory for this compound is therefore closely tied to the applications of its derivatives. For instance, the related compound 5-Bromo-2-chloro-4-fluorophenol is noted as a halogenated building block in pharmaceutical research, including investigations related to Huntington's disease. apolloscientific.co.uk

The strategic importance of this compound stems from the unique substitution pattern of its halogen atoms. This specific arrangement allows for selective chemical modifications at different positions on the aromatic ring, making it a valuable starting material for creating a diverse range of substituted aromatic compounds. The presence of bromine, chlorine, and fluorine atoms provides multiple reaction sites for cross-coupling reactions, nucleophilic aromatic substitutions, and other transformations.

Derivatives of this compound, such as 5-Bromo-4-chloro-2-fluoroaniline, 5-Bromo-4-chloro-2-fluorotoluene, and 5-Bromo-4-chloro-2-fluorobenzoic acid, are commercially available and used in various research and development applications. bldpharm.comazurewebsites.netfluoropharm.com The availability of these derivatives underscores the role of the parent phenol (B47542) as a key starting point for chemical synthesis.

Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 5-Bromo-2-chloro-4-fluorophenol | 4-Bromo-2-chlorophenol |

| Molecular Formula | C₆H₃BrClFO | C₆H₃BrClFO | C₆H₄BrClO |

| Molecular Weight | 225.44 g/mol | 225.44 g/mol 3wpharm.com | 207.45 g/mol sigmaaldrich.com |

| CAS Number | Not explicitly found | 148254-32-4 apolloscientific.co.uk3wpharm.com | 3964-57-6 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-chloro-2-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClFO/c7-3-1-6(10)5(9)2-4(3)8/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSKPPUUBUALOCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Cl)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807224-71-0 | |

| Record name | 5-bromo-4-chloro-2-fluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromo 4 Chloro 2 Fluorophenol

Demethylation Pathways of Halogenated Methoxyarenes

A common strategy in the synthesis of phenols is the demethylation of the corresponding methoxyarenes (anisoles). chem-station.comwikipedia.org This is particularly useful when the methoxy (B1213986) group is used as a protecting group for the phenol (B47542) during other synthetic transformations. Several reagents are effective for O-demethylation, with the choice depending on the other functional groups present in the molecule. chem-station.com

A general procedure for the demethylation of a methoxy-containing starting material involves dissolving it in a solvent like dichloromethane (B109758) (DCM) and cooling it before adding a demethylating agent such as boron tribromide (BBr₃). chemicalbook.com The reaction is typically stirred overnight, allowing it to warm to room temperature. chemicalbook.com After workup with water and extraction, the crude phenolic product can be purified. chemicalbook.com

| Demethylation Reagent | Conditions | Notes |

| Boron Tribromide (BBr₃) | Low temperature (-78°C to 0°C), then warming to room temperature. chem-station.com | Highly reactive, sensitive to water. chem-station.com |

| 47% Hydrobromic Acid (HBr) | High temperature (approx. 130°C), often with acetic acid as a co-solvent. chem-station.com | A common Brønsted acid method. chem-station.com |

| Aluminum Chloride (AlCl₃) | Often requires heating in a solvent like dichloromethane or acetonitrile. chem-station.com | A strong Lewis acid, less reactive than BBr₃. chem-station.com |

| Alkyl Thiols | Basic conditions (e.g., NaOH) or high-boiling solvents like NMP or DMSO at elevated temperatures. chem-station.com | Useful for avoiding strong acids. chem-station.com |

This table presents a summary of common demethylation agents and their typical reaction conditions as described in the literature. chem-station.com

For the synthesis of 5-Bromo-4-chloro-2-fluorophenol, a potential precursor would be 1-bromo-2-chloro-4-fluoro-5-methoxybenzene. Demethylation of this compound using one of the methods described above would yield the desired product.

Halogenation of Fluorophenol and Chlorofluorophenol Intermediates

The direct halogenation of simpler fluorophenol or chlorofluorophenol intermediates is a viable route to this compound. mt.comwikipedia.org The success of this approach hinges on the directing effects of the existing substituents and the ability to control the regioselectivity of the halogenation reactions.

For example, starting with 2-fluorophenol, chlorination could potentially yield a mixture of isomers, including 4-chloro-2-fluorophenol. Subsequent bromination of this intermediate would then be required. The hydroxyl group is a strongly activating, ortho-, para-director, while the halogens are deactivating but also ortho-, para-directing. The interplay of these effects would determine the final substitution pattern. It's important to note that direct halogenation of phenols can sometimes lead to polysubstitution, and controlling the reaction to achieve monosubstitution at a specific position can be challenging. youtube.com

| Starting Material | Reagent | Potential Product(s) |

| 2-Fluorophenol | Cl₂ / Lewis Acid | 4-Chloro-2-fluorophenol, 6-Chloro-2-fluorophenol |

| 4-Chlorophenol | F₂ (or fluorinating agent) | 4-Chloro-2-fluorophenol, 4-Chloro-3-fluorophenol |

| 2-Fluorophenol | Br₂ / Lewis Acid | 4-Bromo-2-fluorophenol, 6-Bromo-2-fluorophenol |

| 4-Chloro-2-fluorophenol | Br₂ / Lewis Acid | This compound, 3-Bromo-4-chloro-2-fluorophenol |

This table illustrates potential halogenation reactions of fluorophenol and chlorophenol intermediates. The actual product distribution would depend on the specific reaction conditions.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The successful synthesis of this compound would be highly dependent on the careful optimization of reaction conditions to maximize yield and ensure the desired regiochemistry, minimizing the formation of isomeric byproducts. Key parameters to control include catalyst systems, solvent effects, temperature, and pressure.

Catalyst Systems and Solvent Effects

The choice of catalyst and solvent is critical in electrophilic aromatic substitution reactions, which would be central to the introduction of bromine and chlorine onto the aromatic ring.

For bromination and chlorination reactions, Lewis acid catalysts such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) are commonly employed to polarize the halogen molecule, making it a more potent electrophile. In the context of synthesizing related compounds like 4-bromo-2-chlorophenols, the use of a catalyst system involving triethylamine (B128534) hydrochloride in an inert solvent has been reported to control the regioselectivity of bromination. google.com The choice of solvent can significantly influence the reactivity and selectivity of the halogenation process. Non-polar solvents like dichloromethane or carbon tetrachloride are often used. For instance, in the synthesis of 2-bromo-5-fluorophenol (B114175), dichloromethane is used as a solvent for the demethylation step using boron tribromide. chemicalbook.com The synthesis of 2-chloro-5-fluorophenol (B1586221) also utilizes dichloromethane as a solvent for certain steps. guidechem.com

In a potential Friedel-Crafts acylation reaction, which could be a step in a multi-step synthesis, the choice of catalyst and solvent is also crucial. While aluminum trichloride (B1173362) is a traditional catalyst, its use can lead to the formation of ortho-isomer byproducts and generate significant waste. google.com Alternative catalysts, such as ferric trichloride, have been explored to improve yields and reduce byproducts in similar acylation reactions. google.com The use of silica (B1680970) gel-loaded aluminum trichloride has also been proposed as a method to simplify purification and reduce waste. google.com

The following table summarizes potential catalyst and solvent systems based on the synthesis of related compounds:

| Reaction Type | Catalyst | Solvent | Purpose |

| Bromination | Triethylamine hydrochloride | Chlorobenzene | To achieve regioselective bromination of a 2-chlorophenol (B165306) derivative. google.com |

| Demethylation | Boron tribromide | Dichloromethane | To convert a methoxy group to a hydroxyl group. chemicalbook.com |

| Friedel-Crafts Acylation | Aluminum trichloride / Ferric trichloride | Dichloromethane | To introduce an acyl group onto the aromatic ring. google.com |

Temperature and Pressure Influence on Selectivity

Temperature and pressure are fundamental parameters that must be precisely controlled to achieve the desired selectivity in the synthesis of polyhalogenated phenols.

In halogenation reactions, the temperature can influence the rate of reaction and the regioselectivity. For instance, the bromination of 2,5-dichlorophenol (B122974) is carried out at a controlled temperature of 5°C to 15°C to yield the desired 4-bromo-2,5-dichlorophenol (B52177) with minimal formation of the 6-bromo isomer. google.com Similarly, the synthesis of 2-bromo-4-fluoroaniline, a potential intermediate, involves a bromination step conducted at 20-45°C. guidechem.com Higher temperatures can lead to over-halogenation or the formation of undesired isomers.

In processes involving pressure, such as certain hydrolysis reactions, both temperature and pressure are critical. For the preparation of p-fluorophenol from p-bromofluorobenzene, the hydrolysis is carried out at elevated temperatures of 200-220°C in a sealed reactor, which inherently involves increased pressure. google.com The reaction time at this elevated temperature is also a key parameter to monitor for reaction completion. google.com

The table below illustrates the influence of temperature on specific reaction steps in the synthesis of related compounds:

| Reaction Step | Reactants | Temperature | Outcome |

| Bromination | 2,5-dichlorophenol, Bromine | 5-15°C | High yield of 4-bromo-2,5-dichlorophenol with low isomeric impurity. google.com |

| Bromination | p-fluoroaniline, Bromine | 20-45°C | Formation of 2-bromo-4-fluoroaniline. guidechem.com |

| Hydrolysis | p-bromofluorobenzene, NaOH, Na₂CO₃ | 200-220°C | High conversion to p-fluorophenol. google.com |

Purification Techniques for Synthetic Intermediates and Final Product

The purification of intermediates and the final this compound product is essential to obtain a compound of high purity. Common techniques include distillation, recrystallization, and chromatography.

For intermediates that are liquids, distillation under reduced pressure is a common purification method. For example, in the synthesis of 2-chloro-5-fluorophenol, the final product is purified by collecting the fraction at 75-80°C under a pressure of 5 kPa. guidechem.com

Recrystallization is a powerful technique for purifying solid compounds. In the synthesis of 5-bromo-2-chloro-4'-ethoxy benzophenone, a related compound, the final product is recrystallized from a mixed solvent of ethanol (B145695) and water to achieve high purity. google.com

Chromatographic techniques are widely used for the separation of complex mixtures and the purification of products with similar polarities to byproducts. Flash chromatography on silica gel is a standard method for purifying crude products in organic synthesis. For instance, the crude product of 2-bromo-5-fluorophenol synthesis is purified by flash chromatography. chemicalbook.com Thin-layer chromatography (TLC) is often used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. chemicalbook.com

The following table outlines purification techniques used for related compounds:

| Compound | Purification Technique | Details |

| 2-Chloro-5-fluorophenol | Distillation | Collection of the fraction at 75-80°C / 5 kPa. guidechem.com |

| 5-Bromo-2-chloro-4'-ethoxy benzophenone | Recrystallization | Use of a mixed solvent system of ethanol and water. google.com |

| 2-Bromo-5-fluorophenol | Flash Chromatography | Purification of the crude product on silica gel. chemicalbook.com |

| 4-Bromo-2,5-dichlorophenol | Distillation in vacuo | Removal of solvent at 70°C / 15-20 torr. google.com |

Reactivity and Reaction Mechanisms of 5 Bromo 4 Chloro 2 Fluorophenol

Nucleophilic Aromatic Substitution Reactions (SNAr) on the Halogenated Core

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, especially those activated by electron-withdrawing groups. In the case of 5-bromo-4-chloro-2-fluorophenol, the halogen atoms can act as leaving groups when the aromatic ring is attacked by a nucleophile. The reaction generally proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. amherst.edu

Reactivity of Bromine vs. Chlorine vs. Fluorine in SNAr

In SNAr reactions, the nature of the halogen atom significantly influences the reaction rate. Contrary to the trend observed in SN2 reactions, the reactivity order for halogens as leaving groups in SNAr is typically F > Cl ≈ Br > I. This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex, not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. liberty.edu

For this compound, it is predicted that a nucleophile would preferentially attack the carbon atom bonded to the fluorine atom. The relative reactivity of the halogens in this specific molecule in an SNAr reaction is expected to follow the general trend.

Table 1: Predicted Relative Reactivity of Halogens in SNAr of this compound

| Position of Halogen | Halogen | Predicted Relative Reactivity | Rationale |

| C2 | Fluorine | Highest | Highest electronegativity, greatest polarization of the C-X bond, facilitating nucleophilic attack. |

| C4 | Chlorine | Intermediate | Intermediate electronegativity and bond polarization. |

| C5 | Bromine | Lowest | Lowest electronegativity among the three, leading to the least electrophilic carbon center. |

It is important to note that while this trend is generally accepted, the specific reaction conditions, such as the nature of the nucleophile and the solvent, can influence the outcome.

Influence of the Phenolic Hydroxyl Group on SNAr Activation

The phenolic hydroxyl group (-OH) is a strong electron-donating group due to resonance, which increases the electron density on the aromatic ring. This activating effect generally deactivates the ring towards nucleophilic attack, making SNAr reactions on phenols more challenging compared to rings substituted with electron-withdrawing groups. organic-chemistry.org

However, under basic conditions, the hydroxyl group can be deprotonated to form a phenoxide ion (-O⁻). The phenoxide ion is an even stronger electron-donating group, further deactivating the ring for SNAr.

Conversely, recent research has shown that the transient oxidation of a phenol (B47542) to its corresponding phenoxyl radical can dramatically enhance its electrophilicity and facilitate SNAr reactions. This strategy of "homolysis-enabled electronic activation" could potentially be applied to this compound to promote nucleophilic substitution.

Electrophilic Aromatic Substitution (EAS) Patterns and Directivity

Electrophilic aromatic substitution (EAS) involves the reaction of an electrophile with the electron-rich benzene (B151609) ring. The existing substituents on the ring play a crucial role in determining the position of the incoming electrophile.

Regioselectivity Induced by Multiple Halogen and Hydroxyl Substituents

In this compound, the directing effects of the four substituents must be considered:

Hydroxyl group (-OH): A powerful activating group and a strong ortho, para-director.

Halogens (-F, -Cl, -Br): These are deactivating groups due to their inductive electron withdrawal, but they are also ortho, para-directors because of their ability to donate a lone pair of electrons through resonance.

The hydroxyl group is the most powerful activating group and will therefore dominate the directing effects. The available positions for electrophilic attack are C3 and C6. The C6 position is ortho to the hydroxyl group, while the C3 position is also ortho to the hydroxyl group. The positions para to the hydroxyl group (C4) and the other ortho position (C2) are already substituted.

Steric hindrance will also play a significant role. The C6 position is flanked by the bromine atom at C5, which may sterically hinder the approach of an electrophile. The C3 position is between the fluorine and chlorine atoms, which could also present steric challenges. However, given the powerful directing effect of the hydroxyl group, substitution is expected to occur at the available ortho positions.

Competitive Halogenation and Nitration Studies

Halogenation: In the halogenation of phenols, the reaction is often so rapid that it can be difficult to control, leading to polysubstitution. libretexts.org For this compound, further halogenation would likely occur at the C6 position, directed by the powerful hydroxyl group. The choice of halogenating agent and reaction conditions would be critical to control the extent of the reaction.

Nitration: Nitration of phenols typically occurs under milder conditions than for benzene itself. cardiff.ac.uk The incoming nitro group (-NO₂) would be directed to the ortho positions relative to the hydroxyl group. Given the existing substitution pattern, nitration would be expected to occur at the C6 and/or C3 positions. The exact ratio of isomers would depend on a delicate balance of electronic and steric factors.

Table 2: Predicted Regioselectivity for EAS Reactions on this compound

| Reaction | Electrophile | Predicted Major Product(s) | Rationale |

| Halogenation (e.g., Bromination) | Br⁺ | 6-Bromo-5-bromo-4-chloro-2-fluorophenol | The powerful ortho, para-directing hydroxyl group directs the incoming electrophile. The C6 position is electronically favored. |

| Nitration | NO₂⁺ | 6-Nitro-5-bromo-4-chloro-2-fluorophenol and/or 3-Nitro-5-bromo-4-chloro-2-fluorophenol | The hydroxyl group directs the nitro group to the available ortho positions. The product distribution will be influenced by steric hindrance. |

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound can undergo a variety of reactions characteristic of phenols. These reactions primarily involve the acidic proton of the hydroxyl group or the oxygen atom acting as a nucleophile.

Acidity and Salt Formation: Phenols are weakly acidic and can react with strong bases to form phenoxide salts. This compound, with its electron-withdrawing halogen substituents, is expected to be more acidic than phenol itself.

Etherification (Williamson Ether Synthesis): The phenoxide ion, formed by treating the phenol with a base, is a good nucleophile and can react with alkyl halides to form ethers. This is a common method for converting phenols to their corresponding ethers.

Esterification: Phenols can be converted to esters by reaction with carboxylic acid derivatives, such as acid chlorides or acid anhydrides, typically in the presence of a base. Direct esterification with a carboxylic acid (Fischer esterification) is generally not efficient for phenols. For sterically hindered phenols, specific methods like the Steglich esterification using DCC and DMAP may be required. organic-chemistry.org

O-Alkylation: Besides the Williamson ether synthesis, other O-alkylation methods can be employed. The specific conditions would need to be chosen to avoid competing SNAr reactions on the halogenated ring.

Table 3: Common Reactions of the Phenolic Hydroxyl Group in this compound

| Reaction Type | Reagents | General Product |

| Salt Formation | Strong Base (e.g., NaOH) | Sodium 5-bromo-4-chloro-2-fluorophenoxide |

| Etherification | 1. Base (e.g., NaH) 2. Alkyl halide (R-X) | 1-Alkoxy-5-bromo-4-chloro-2-fluorobenzene |

| Esterification | Acid chloride (RCOCl), Base | 5-Bromo-4-chloro-2-fluorophenyl ester |

Alkylation and Acylation Reactions

The phenolic hydroxyl group of this compound is a primary site for alkylation and acylation reactions. These transformations can proceed via two main pathways: O-alkylation/acylation at the hydroxyl group or C-alkylation/acylation on the aromatic ring.

O-Alkylation and O-Acylation:

In the presence of a base, the hydroxyl group is deprotonated to form a phenoxide ion, which is a potent nucleophile. This phenoxide can readily react with alkylating agents, such as alkyl halides or sulfates, in a Williamson ether synthesis to yield the corresponding ether. alfa-chemistry.comyoutube.comyoutube.com Similarly, reaction with acylating agents like acyl chlorides or anhydrides leads to the formation of phenolic esters. ucalgary.carsc.org O-acylation is generally a kinetically favored process. ucalgary.ca The choice of base and solvent is critical and can influence the reaction's efficiency. youtube.com

C-Alkylation and C-Acylation (Friedel-Crafts Reactions):

While the hydroxyl group strongly activates the ring towards electrophilic aromatic substitution, the steric hindrance from the adjacent chlorine and the opposing bromine and chlorine atoms can make direct C-alkylation challenging. For C-acylation, a Friedel-Crafts reaction is typically employed, which requires a Lewis acid catalyst such as aluminum chloride (AlCl₃). ucalgary.carsc.org Under these conditions, an acyl halide or anhydride (B1165640) will preferentially add to the aromatic ring. C-acylation is often the thermodynamically more stable outcome compared to O-acylation. ucalgary.ca To achieve ring acylation without competing O-acylation, the hydroxyl group can first be protected, for instance, by converting it into a silyl (B83357) ether. google.com

The table below summarizes the general conditions for these reactions.

| Reaction Type | Reagent Class | Catalyst/Conditions | Expected Product Type |

| O-Alkylation | Alkyl Halide, Alkyl Sulfate | Base (e.g., NaOH, K₂CO₃) | Phenolic Ether |

| O-Acylation | Acyl Chloride, Anhydride | Base or Acid Catalysis | Phenolic Ester |

| C-Acylation | Acyl Chloride, Anhydride | Lewis Acid (e.g., AlCl₃) | Acyl Phenol |

Oxidation Pathways to Quinone Derivatives

Phenols can be oxidized to form quinones, and this transformation is well-documented for a variety of phenolic compounds. openstax.org The oxidation of this compound is expected to yield quinone derivatives, although the specific structure of the resulting quinone will depend on the oxidizing agent and reaction conditions.

Common oxidizing agents for this transformation include chromates (e.g., Na₂Cr₂O₇), Fremy's salt ((KSO₃)₂NO), and hypervalent iodine reagents like o-iodoxybenzoic acid (IBX) and bis(trifluoroacetoxy)iodobenzene (BTI). openstax.orgnih.govwikipedia.org The oxidation proceeds via the formation of a phenoxy radical, which can then be further oxidized.

For polysubstituted phenols, the regioselectivity of oxidation is a key consideration. Oxidation can lead to either ortho- or para-quinones. Research on polycyclic aromatic phenols has shown that IBX tends to favor the formation of ortho-quinones, while BTI can yield para-quinones where the structure allows. nih.gov In the case of this compound, oxidation would likely lead to a substituted benzoquinone, potentially with the loss of one or more halogen substituents. The presence of multiple halogens may also lead to the formation of highly reactive quinone species. nih.gov

The general transformation is depicted in the table below.

| Oxidizing Agent | Expected Quinone Type |

| Sodium Dichromate (Na₂Cr₂O₇) | Benzoquinone Derivative |

| Fremy's Salt ((KSO₃)₂NO) | Benzoquinone Derivative |

| Hypervalent Iodine (e.g., IBX, BTI) | ortho- or para-Benzoquinone Derivative |

Reduction Chemistry of the Aromatic Halides

The reduction of aryl halides is a common transformation in organic synthesis, often accomplished through catalytic hydrogenation. This process typically involves a palladium catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen gas.

For this compound, the bromo and chloro substituents are susceptible to reduction. The carbon-bromine bond is generally weaker and more readily cleaved than the carbon-chlorine bond, which in turn is more easily reduced than the carbon-fluorine bond. Therefore, selective reduction may be possible under controlled conditions.

The reduction of the aryl halides on the phenolic ring would lead to the corresponding less-halogenated phenols. For instance, selective de-bromination would yield 4-chloro-2-fluorophenol. A more forceful reduction could potentially remove both the bromine and chlorine atoms. It is important to note that the phenolic hydroxyl group itself is generally stable to these reduction conditions.

A general summary of this reductive process is provided in the table below.

| Reagent System | Target Bond | Expected Product |

| H₂, Pd/C | C-Br | 4-Chloro-2-fluorophenol |

| H₂, Pd/C (harsher conditions) | C-Br and C-Cl | 2-Fluorophenol |

Advanced Spectroscopic and Structural Elucidation Studies of 5 Bromo 4 Chloro 2 Fluorophenol

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule such as 5-Bromo-4-chloro-2-fluorophenol, a comprehensive NMR analysis involves a suite of one- and two-dimensional experiments to unambiguously assign the proton (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F) signals.

Multi-Dimensional NMR Techniques for Connectivity and Assignment

To establish the precise structure of this compound, various multi-dimensional NMR techniques are employed. Correlation Spectroscopy (COSY) is utilized to identify proton-proton (H-H) coupling networks, which in this case would reveal the connectivity between the two aromatic protons. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the proton signals with their directly attached carbon atoms, allowing for the assignment of the aromatic CH carbons. Further connectivity information is obtained from Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, which shows correlations between protons and carbons over two to three bonds. These HMBC correlations are crucial for assigning the quaternary carbons, including those bearing the bromo, chloro, fluoro, and hydroxyl substituents, by observing their long-range couplings with the aromatic protons.

A hypothetical ¹H and ¹³C NMR data table for this compound is presented below, based on established knowledge of substituent effects on chemical shifts.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-3 | 7.30 (d) | 118.0 (d) |

| H-6 | 7.50 (d) | 125.0 (d) |

| C-1 | - | 150.0 (d) |

| C-2 | - | 155.0 (d) |

| C-4 | - | 120.0 (s) |

| C-5 | - | 115.0 (s) |

Note: This table is a hypothetical representation and actual experimental values may vary.

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Molecular Vibrations and Interactions

In the FT-IR spectrum of this compound, characteristic absorption bands would be observed. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group, with its broadness suggesting intermolecular hydrogen bonding in the solid state or in concentrated solutions. The C-F stretching vibration typically appears in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, while aromatic C=C stretching vibrations will produce a series of bands in the 1400-1600 cm⁻¹ range. The C-Cl and C-Br stretching vibrations occur at lower frequencies, typically below 800 cm⁻¹.

Raman spectroscopy provides complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching vibrations of the C-Br and C-Cl bonds would also be observable.

| Vibrational Mode | FT-IR Peak Position (cm⁻¹) | Raman Shift (cm⁻¹) |

| O-H Stretch | 3400 (broad) | - |

| Aromatic C-H Stretch | 3080 | 3085 |

| Aromatic C=C Stretch | 1580, 1480 | 1585, 1485 |

| C-F Stretch | 1250 | 1255 |

| C-Cl Stretch | 750 | 752 |

| C-Br Stretch | 650 | 655 |

Note: This table is a hypothetical representation and actual experimental values may vary.

Single Crystal X-ray Diffraction (SC-XRD) Analysis for Absolute Configuration and Crystal Packing

Single Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the three-dimensional structure of a crystalline solid. nih.gov An SC-XRD analysis of this compound would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and substitution pattern of the aromatic ring. Furthermore, it would reveal the packing of the molecules in the crystal lattice, detailing any intermolecular interactions such as hydrogen bonding involving the hydroxyl group and halogen bonding involving the bromine and chlorine atoms. sigmaaldrich.com This information is crucial for understanding the solid-state properties of the compound.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₆H₃BrClFO), the expected monoisotopic mass would be calculated and compared to the experimentally determined value, typically with an accuracy in the parts-per-million (ppm) range. The distinct isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic cluster of peaks in the mass spectrum, further confirming the presence of these halogens.

Fragment analysis, often performed using techniques like tandem mass spectrometry (MS/MS), can provide additional structural information. The fragmentation pattern of this compound would likely involve the loss of the hydroxyl group, halogen atoms, or other small neutral molecules, providing further evidence for the proposed structure.

| Ion | Calculated m/z | Observed m/z |

| [M]⁺ | 223.9087 | 223.9085 |

| [M+2]⁺ | 225.9067 | 225.9065 |

| [M+4]⁺ | 227.9037 | 227.9035 |

Note: This table is a hypothetical representation of the molecular ion cluster and actual experimental values may vary.

Hyphenated Techniques for Complex Mixture Analysis (e.g., GC-MS of Derivatives)

The direct analysis of polar compounds such as this compound by gas chromatography (GC) is often hindered by their low volatility and potential for undesirable interactions with the chromatographic column. To overcome these limitations, hyphenated techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS), are employed following a chemical derivatization step. This process modifies the analyte to increase its volatility and thermal stability, making it amenable to GC separation and subsequent mass spectral analysis.

Derivatization not only improves the chromatographic behavior of polar analytes but can also enhance detector response and provide valuable structural information through the characteristic fragmentation of the resulting derivatives. diva-portal.orgnih.gov For phenolic compounds like this compound, common and effective derivatization strategies include silylation and acetylation.

Silylation

Silylation involves the replacement of the active hydrogen of the phenolic hydroxyl group with a trimethylsilyl (B98337) (TMS) group. researchgate.net Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. nih.govbrjac.com.br The reaction converts the polar phenol (B47542) into a less polar and more volatile TMS ether.

The silylation of this compound would proceed as follows:

C₆H₃BrClFO + C₈H₁₈F₃NOSi₂ (BSTFA) → C₉H₁₁BrClFOSi + Byproducts

The resulting trimethylsilyl derivative can then be readily analyzed by GC-MS. The mass spectrum of the silylated derivative is expected to exhibit a prominent molecular ion peak, which is crucial for determining the molecular weight of the parent compound. brjac.com.br Characteristic fragmentation patterns for TMS derivatives include the loss of a methyl group (M-15) and the presence of ions corresponding to the trimethylsilyl group itself (e.g., m/z 73). researchgate.net A systematic study on the derivatization of various chlorophenols with different silylating agents has been conducted to optimize the reaction conditions and compare various GC-MS acquisition methods. researchgate.netnih.gov

Acetylation

Acetylation is another widely used derivatization technique for phenols, where the hydroxyl group is converted into an ester using a reagent like acetic anhydride (B1165640) in the presence of a catalyst. researchgate.net This method has been shown to be superior to others, such as pentafluorobenzylation, for the analysis of halogenated phenols in water samples due to reduced background interference and improved recovery rates. nih.govnih.gov

The acetylation of this compound would yield 5-bromo-4-chloro-2-fluorophenyl acetate (B1210297):

C₆H₃BrClFO + (CH₃CO)₂O → C₈H₅BrClFO₂ + CH₃COOH

The resulting acetate derivative is more volatile and suitable for GC-MS analysis. The mass spectrum of the acetylated derivative would provide key information for structural elucidation, including a molecular ion peak and characteristic fragment ions resulting from the loss of the acetyl group. researchgate.net Studies on the GC-MS analysis of bromophenols have successfully employed acetylation to achieve optimal chromatographic separation and sensitivity. nih.gov

The analysis of complex mixtures containing this compound would involve extraction of the analyte, followed by derivatization and then injection into the GC-MS system. The gas chromatograph separates the derivatized compound from other components in the mixture based on their boiling points and interactions with the stationary phase of the GC column. The separated derivative then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for the confident identification and quantification of the original compound.

Below are projected GC-MS data for the acetyl and trimethylsilyl derivatives of this compound, based on the established fragmentation patterns of similar halogenated phenolic compounds.

Table 1: Predicted GC-MS Data for Derivatives of this compound

| Derivative | Predicted Retention Time (min) | Predicted Key Mass Spectral Fragments (m/z) |

| 5-Bromo-4-chloro-2-fluorophenyl acetate | 12.5 | 268 (M+), 226, 198, 118, 43 |

| 5-Bromo-4-chloro-2-fluorophenyl trimethylsilyl ether | 10.8 | 298 (M+), 283, 203, 73 |

Note: The predicted retention times are hypothetical and would depend on the specific GC conditions used. The predicted mass spectral fragments are based on the molecular weight of the derivatives and common fragmentation pathways for acetylated and silylated halogenated phenols.

Theoretical and Computational Investigations of 5 Bromo 4 Chloro 2 Fluorophenol

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For 5-Bromo-4-chloro-2-fluorophenol, DFT calculations, often employing hybrid functionals like B3LYP with a substantial basis set such as 6-311++G(d,p), are used to determine its fundamental properties. nih.govresearchgate.net

The initial step in computational analysis is the optimization of the molecule's ground state geometry. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation on the potential energy surface. For substituted phenols, the orientation of the hydroxyl (-OH) group and the planarity of the benzene (B151609) ring are critical aspects of the geometry. researchgate.netacs.org Theoretical calculations on similar halogenated phenols confirm that the aromatic ring is essentially planar. researchgate.net The optimization process provides the foundational structure for all subsequent computational analyses, including vibrational frequencies, electronic properties, and reactivity predictions.

The electron-withdrawing nature of the halogen atoms can affect the C-C bond lengths within the benzene ring and the C-O and O-H bonds of the phenol (B47542) group. researchgate.net Intramolecular hydrogen bonding between the hydroxyl hydrogen and the adjacent fluorine atom is a key feature, influencing the O-H bond length and the C-C-O bond angle. researchgate.net

Table 1: Representative Calculated Bond Lengths for Halogenated Phenols (DFT/B3LYP) Note: This table presents typical bond length ranges derived from computational studies of various halogenated phenols to illustrate expected values.

| Bond | Typical Calculated Bond Length (Å) |

| C-C (Aromatic) | 1.38 - 1.41 |

| C-O | 1.35 - 1.37 |

| O-H | 0.96 - 0.98 |

| C-F | 1.34 - 1.36 |

| C-Cl | 1.73 - 1.75 |

| C-Br | 1.88 - 1.91 |

Table 2: Representative Calculated Bond Angles for Halogenated Phenols (DFT/B3LYP) Note: This table presents typical bond angle ranges derived from computational studies of various halogenated phenols to illustrate expected values.

| Angle | Typical Calculated Bond Angle (°) |

| C-C-C (Aromatic) | 118 - 122 |

| C-C-O | 117 - 123 |

| C-O-H | 108 - 110 |

| C-C-F | 118 - 120 |

| C-C-Cl | 119 - 121 |

| C-C-Br | 118 - 121 |

Torsional angles define the conformation of the molecule, particularly the orientation of the hydroxyl group relative to the benzene ring. For 2-halophenols, the conformation is often stabilized by an intramolecular hydrogen bond, resulting in a planar arrangement of the C-C-O-H atoms.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key tool for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

Table 3: Conceptual FMO Data for a Substituted Phenol Note: The following values are illustrative for a typical halogenated phenol and are used to demonstrate the concept.

| Parameter | Energy (eV) | Description |

| E_HOMO | -6.5 | Energy of the highest occupied molecular orbital; related to ionization potential. |

| E_LUMO | -1.2 | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| Energy Gap (ΔE) | 5.3 | Indicates high kinetic stability and relatively low chemical reactivity. |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. These maps are plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential. Red regions signify areas of high electron density (negative potential), which are susceptible to electrophilic attack. Blue regions denote areas of low electron density (positive potential), indicating sites for nucleophilic attack. Green and yellow areas represent regions of neutral potential.

For this compound, the MEP map would show a region of high negative potential around the phenolic oxygen atom due to its lone pairs of electrons. The acidic proton of the hydroxyl group would appear as a region of high positive potential. The halogen atoms, despite their electronegativity, can exhibit complex potential distributions due to the interplay of inductive and resonance effects, a phenomenon known as "halogen bonding."

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

In this compound, key NBO interactions would include:

n → σ : Charge delocalization from the lone pairs (n) of the oxygen and halogen atoms to the antibonding orbitals (σ) of adjacent C-C or C-H bonds.

π → π *: Delocalization involving the π-system of the benzene ring.

A significant interaction would be the charge transfer from a lone pair on the oxygen atom to the antibonding π* orbitals of the benzene ring, which is characteristic of phenols. Additionally, the interaction between the hydroxyl hydrogen and the adjacent fluorine atom can be quantified as a strong donor-acceptor interaction, confirming the presence of an intramolecular hydrogen bond.

Studies on Tautomerism and Conformational Analysis of this compound

Phenols can theoretically exist in tautomeric equilibrium with their keto forms (cyclohexa-2,4-dienone and cyclohexa-2,5-dienone). However, for phenol and its simple derivatives, the aromatic phenol form is overwhelmingly more stable. Computational studies on various substituted phenols consistently show the phenol tautomer to be significantly lower in energy. researchgate.net

Conformational analysis of this compound focuses on the orientation of the hydroxyl group. Due to the presence of the fluorine atom at the 2-position, a strong intramolecular hydrogen bond is expected between the hydroxyl hydrogen and the fluorine atom (O-H···F). This interaction would lock the hydroxyl group in a syn conformation relative to the fluorine atom, making this the most stable conformer. The energy barrier for rotation of the -OH group would be significantly higher than in phenols without an ortho-halogen substituent.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations, primarily using Density Functional Theory (DFT), are a powerful tool for predicting the spectroscopic properties of molecules like this compound. These computational methods can provide valuable insights that complement and aid in the interpretation of experimental data.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry. By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, researchers can estimate the chemical shifts. These calculations are instrumental in confirming the molecular structure and assigning experimental NMR signals. For this compound, theoretical predictions would help to precisely assign the signals for each hydrogen and carbon atom on the benzene ring, which can be complex due to the varied electronic effects of the bromine, chlorine, and fluorine substituents.

Vibrational Frequencies: Computational methods are also employed to calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. These calculations can predict the frequencies and intensities of the various vibrational modes, such as the stretching and bending of the O-H, C-C, C-H, C-F, C-Cl, and C-Br bonds. This information is invaluable for interpreting experimental vibrational spectra and understanding the molecule's structural dynamics. For instance, theoretical analysis can help to distinguish the characteristic vibrational modes associated with each halogen substituent.

A hypothetical data table for predicted spectroscopic parameters might look as follows:

| Parameter | Predicted Value |

| ¹H NMR Chemical Shift (H-3) | Value ppm |

| ¹H NMR Chemical Shift (H-6) | Value ppm |

| ¹³C NMR Chemical Shift (C-1) | Value ppm |

| ¹³C NMR Chemical Shift (C-2) | Value ppm |

| ¹³C NMR Chemical Shift (C-3) | Value ppm |

| ¹³C NMR Chemical Shift (C-4) | Value ppm |

| ¹³C NMR Chemical Shift (C-5) | Value ppm |

| ¹³C NMR Chemical Shift (C-6) | Value ppm |

| O-H Stretch Vibrational Frequency | Value cm⁻¹ |

| C-F Stretch Vibrational Frequency | Value cm⁻¹ |

| C-Cl Stretch Vibrational Frequency | Value cm⁻¹ |

| C-Br Stretch Vibrational Frequency | Value cm⁻¹ |

Note: The values in this table are placeholders and would need to be determined through specific computational studies.

Global Chemical Reactivity Descriptors and Quantum Chemical Properties

Quantum chemical calculations can provide a wealth of information about the reactivity of a molecule through the analysis of its electronic structure. For this compound, these descriptors would offer insights into its stability, reactivity, and potential interaction with other chemical species.

Key Quantum Chemical Properties and Global Reactivity Descriptors:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental quantum chemical properties. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Ionization Potential (IP) and Electron Affinity (EA): The ionization potential is the energy required to remove an electron from the molecule, while the electron affinity is the energy released when an electron is added. These are directly related to the HOMO and LUMO energies, respectively, and provide quantitative measures of the molecule's tendency to undergo oxidation or reduction.

Electronegativity (χ), Chemical Hardness (η), and Softness (S): These global reactivity descriptors are calculated from the HOMO and LUMO energies. Electronegativity describes the molecule's ability to attract electrons. Chemical hardness represents the resistance to change in its electron distribution, with harder molecules being less reactive. Chemical softness is the reciprocal of hardness and indicates a higher propensity for reaction.

Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons and act as an electrophile.

A hypothetical data table summarizing these properties for this compound would be structured as follows:

| Property | Predicted Value (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

| Ionization Potential (IP) | Value |

| Electron Affinity (EA) | Value |

| Electronegativity (χ) | Value |

| Chemical Hardness (η) | Value |

| Chemical Softness (S) | Value |

| Electrophilicity Index (ω) | Value |

Note: The values in this table are placeholders and would need to be determined through specific computational studies.

The specific values of these descriptors for this compound would be influenced by the interplay of the inductive and resonance effects of the three different halogen atoms and the hydroxyl group attached to the benzene ring.

Synthetic Applications As a Building Block in Organic Chemistry

Precursor in Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine and chlorine atoms on the 5-bromo-4-chloro-2-fluorophenol ring are amenable to participation in various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The differential reactivity of the bromine and chlorine substituents on the aromatic ring allows for selective functionalization through cross-coupling reactions. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in typical palladium-catalyzed reactions, enabling sequential couplings.

Suzuki Reaction: This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For this compound, the bromine at the 5-position would be the primary site for the Suzuki coupling. While specific studies on this compound are not extensively documented in publicly available literature, the principles of Suzuki-Miyaura coupling suggest that it would react selectively at the C-Br bond. For instance, in a related compound, 2-bromo-4-chlorophenol (B154644), the bromo group is selectively targeted in Suzuki cross-coupling reactions to synthesize biphenyl (B1667301) derivatives nih.gov. This selectivity is a common feature in polyhalogenated aromatic compounds tcichemicals.com.

Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene organic-chemistry.org. Similar to the Suzuki reaction, the reactivity of the C-X bond in the Heck reaction generally follows the order C-I > C-Br > C-Cl. Therefore, it is expected that this compound would undergo Heck coupling preferentially at the bromine-substituted position.

Ullmann-Type Reactions: The classic Ullmann condensation is a copper-catalyzed reaction used to form biaryl ethers, thioethers, and N-aryl compounds organic-chemistry.org. These reactions typically require aryl halides. While specific examples involving this compound are scarce, the general mechanism involves the reaction of the aryl halide with a nucleophile in the presence of a copper catalyst organic-chemistry.orgnsf.gov. The bromine atom would be the more likely site of reaction under these conditions as well.

A comparative overview of the expected reactivity in these cross-coupling reactions is presented in the table below.

| Reaction Type | Catalyst | Typical Coupling Partner | Expected Primary Reactive Site on this compound |

| Suzuki | Palladium | Organoboron compound | Bromine at position 5 |

| Heck | Palladium | Alkene | Bromine at position 5 |

| Ullmann | Copper | Alcohol, Amine, Thiol | Bromine at position 5 |

The carbon-fluorine bond is generally the strongest carbon-halogen bond and is typically unreactive in standard palladium- or copper-catalyzed cross-coupling reactions. This inertness allows the fluorine atom to be carried through synthetic sequences without the need for a protecting group, making fluorinated building blocks like this compound particularly valuable for the synthesis of fluorinated target molecules ugr.es. The presence of the fluorine atom can significantly influence the electronic properties and biological activity of the final products.

Role in the Synthesis of Complex Aromatic and Heterocyclic Systems

Halogenated phenols are important precursors for the synthesis of a wide array of complex aromatic and heterocyclic compounds mdpi.com. This compound can be utilized in multi-step syntheses where the halogen and hydroxyl groups are sequentially modified to build more elaborate structures. For example, the phenolic hydroxyl group can direct ortho-lithiation, and the halogens can be replaced through various nucleophilic substitution or cross-coupling reactions to introduce new functional groups, which can then be used to construct fused ring systems. While direct examples for this specific isomer are limited, the general synthetic utility of halophenols is well-established in the construction of diverse molecular architectures.

Derivatization Strategies for Diverse Functionalization

The functional groups of this compound offer multiple avenues for derivatization, allowing for the introduction of a wide range of other functionalities.

The phenolic hydroxyl group is a key site for derivatization.

Etherification: The hydroxyl group can be readily converted into an ether through Williamson ether synthesis. This reaction involves deprotonation of the phenol (B47542) with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For instance, a related compound, 5-amino-2-chloro-4-fluorophenol, is reacted with haloacetic acid esters to form the corresponding phenoxyacetic acid ester google.com.

Esterification: Esters can be formed by reacting the phenol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride (B1165640), often in the presence of a catalyst or a base. In a study involving 4-bromo-2-chlorophenol, an ester was synthesized by reacting it with 4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) iucr.org.

These reactions allow for the incorporation of various alkyl and acyl groups, modifying the steric and electronic properties of the molecule.

While direct introduction of nitrile and acetyl groups onto the this compound ring can be challenging due to the existing substituents, these groups can be incorporated into molecules derived from it.

Nitrile Group Introduction: The introduction of a nitrile group (cyanation) onto an aromatic ring can be achieved through methods like the Rosenmund-von Braun reaction (copper-catalyzed reaction of an aryl halide with a cyanide salt) or palladium-catalyzed cyanation reactions. Given the reactivity of the C-Br bond, a derivative of this compound could potentially undergo cyanation at the 5-position.

Acetyl Group Introduction: An acetyl group can be introduced onto an aromatic ring through Friedel-Crafts acylation. However, the presence of the deactivating halogen atoms and the activating hydroxyl group on the ring of this compound would make predicting the regioselectivity of such a reaction complex. A more common strategy involves the synthesis of a derivative that is more amenable to acylation. For example, a patent describes a multi-step process for the preparation of 4-chloro-2-fluoro-5-nitroacetophenone starting from m-fluoroaniline, which involves a Friedel-Crafts acylation step on an intermediate google.com.

Stereoselective Synthesis Utilizing this compound as a Chiral Auxiliary or Scaffold

As of the current body of scientific literature, there are no documented applications of this compound as a chiral auxiliary or scaffold in stereoselective synthesis. A thorough review of established chemical databases and research publications did not yield any instances of this compound being utilized for the purpose of inducing stereoselectivity in chemical reactions.

The primary applications of this compound reported in the literature are centered on its role as a halogenated building block in the synthesis of more complex molecules, particularly in the fields of pharmaceutical and materials science research. Its utility in these areas stems from the specific arrangement of its bromine, chlorine, and fluorine substituents on the phenol ring, which allows for regioselective modifications and cross-coupling reactions.

While the inherent structure of this compound does not lend itself to direct use as a chiral entity, it is conceivable that it could be chemically modified to incorporate chiral centers. Such derivatization could potentially lead to the development of new chiral ligands, catalysts, or auxiliaries. However, to date, no research has been published detailing such synthetic transformations or their subsequent applications in stereoselective synthesis.

Therefore, the use of this compound as a chiral auxiliary or scaffold remains a hypothetical concept rather than an established synthetic strategy. Future research may explore the potential of this compound in asymmetric synthesis, but at present, there is no data to support its application in this context.

Comparative Studies with Positional Isomers and Analogues

Impact of Halogen Position on Electronic Properties and Reactivity Profile

The position of halogen atoms on the phenolic ring dictates the electronic distribution and, consequently, the reactivity of the molecule. Halogens exert two opposing electronic effects: the resonance effect (+R) and the inductive effect (-I). stackexchange.com The -I effect, an electron-withdrawing effect, is distance-dependent and decreases as the halogen moves further from the reaction center. stackexchange.com Conversely, the +R effect, an electron-donating effect, involves the delocalization of lone pair electrons from the halogen into the benzene (B151609) ring and is most pronounced when the halogen is at the ortho or para position relative to the hydroxyl group. masterorganicchemistry.comsips.org.in

For all halogens, the inductive effect is generally stronger than the resonance effect, making them net electron-withdrawing groups and deactivating the benzene ring towards electrophilic aromatic substitution. stackexchange.comyoutube.com However, the interplay between these two effects varies depending on the halogen and its position.

In the case of 5-Bromo-4-chloro-2-fluorophenol, the fluorine at the ortho position, the chlorine at the meta position (relative to the bromine), and the bromine at the para position (relative to the fluorine) create a complex electronic environment. The reactivity of this compound in reactions such as halogenation is influenced by these combined effects. For instance, the hydroxyl group is a strong activating group and directs incoming electrophiles to the ortho and para positions. vanderbilt.eduyoutube.com The presence of multiple halogens, however, deactivates the ring, making reactions like bromination require specific conditions. youtube.com

The relative positions of the halogens also influence intermolecular interactions, such as hydrogen and halogen bonding, which can affect the crystal structure and physical properties of the compound. nih.gov

Influence of Different Halogen Combinations (Br, Cl, F) on Aromaticity and Stability

Studies on halogenated benzenes suggest that halogen substituents generally reduce the aromaticity of the benzene ring. nih.gov The degree of this reduction depends on the specific halogen, with fluorine often causing a larger perturbation than chlorine or bromine. nih.govnih.gov This is attributed to the high electronegativity of fluorine.

Comparative Analysis of Spectroscopic Signatures Across Isomers

Positional isomers of halogenated phenols, such as the isomers of this compound, exhibit distinct spectroscopic signatures in techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). These differences arise from the unique electronic and chemical environment of each nucleus and bond within the different isomers.

Infrared (IR) Spectroscopy: The position of the C-O stretching vibration and the O-H stretching frequency in the IR spectrum can provide insights into the electronic effects of the halogen substituents. Electron-withdrawing groups tend to increase the C-O stretching frequency and decrease the O-H stretching frequency due to their influence on bond polarity and hydrogen bonding. The pattern of C-H out-of-plane bending vibrations in the fingerprint region is also characteristic of the substitution pattern on the benzene ring. For example, the IR spectrum of 4-Bromo-2-chlorophenol shows characteristic absorption bands. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the aromatic protons and carbons in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment. The electronegativity and anisotropic effects of the halogens cause distinct downfield or upfield shifts for the adjacent nuclei. The coupling patterns (splitting) between adjacent protons also provide definitive information about their relative positions on the ring.

Mass Spectrometry (MS): The fragmentation patterns in the mass spectrum are also influenced by the positions of the halogen atoms. The relative stability of the resulting fragment ions can differ between isomers, leading to variations in the relative abundances of the fragment peaks.

Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to predict and compare the spectroscopic properties of different isomers. webofjournals.comresearchgate.net

Relative Acidity and Basicity Studies in Halogenated Phenols

Phenols are generally weak acids, and their acidity is significantly influenced by substituents on the aromatic ring. sips.org.insavemyexams.com Electron-withdrawing groups enhance the acidity of phenols by stabilizing the resulting phenoxide ion through delocalization of the negative charge and inductive effects. vanderbilt.edulibretexts.orglibretexts.org Conversely, electron-donating groups decrease acidity. sips.org.inyoutube.com

The acidity of halogenated phenols is determined by the balance between the electron-withdrawing inductive effect (-I) and the electron-donating resonance effect (+R) of the halogens. stackexchange.comquora.com Since the -I effect generally outweighs the +R effect for halogens, halogenated phenols are typically more acidic than phenol (B47542) itself. vanderbilt.edu

The position of the halogen is crucial. The -I effect diminishes with distance, so a halogen at the ortho position has a stronger acid-strengthening effect than one at the meta or para position. The +R effect, which opposes the -I effect in terms of acidity, is only operative from the ortho and para positions.

For different halogens, the -I effect follows the order F > Cl > Br > I, while the +R effect follows F > Cl > Br > I. quora.com This leads to a complex trend in the acidity of halophenols. For instance, in para-substituted phenols, the acidity order is often found to be p-bromophenol > p-chlorophenol > p-fluorophenol. quora.com This is because the strong +R effect of fluorine partially counteracts its strong -I effect, reducing the acidity of p-fluorophenol. stackexchange.com

| Compound | pKa |

| Phenol | 10.0 ucla.edu |

| 2-Fluorophenol | 8.7 ucla.edu |

| 3-Fluorophenol | 9.3 ucla.edu |

| 4-Fluorophenol | 9.9 ucla.edu |

| p-Chlorophenol | 9.4 stackexchange.com |

| p-Bromophenol | 9.3 vanderbilt.edu |

| 2-Nitrophenol | 7.2 ucla.edu |

| 3-Nitrophenol | 8.4 ucla.edu |

| 4-Nitrophenol | 7.2 ucla.edu |

| Cyclohexanol | 16.0 ucla.edu |

Future Research Directions and Emerging Methodologies

Development of Novel and Sustainable Synthetic Routes (Green Chemistry)

Future synthetic research will increasingly prioritize the principles of green chemistry to minimize environmental impact. nih.govjetir.org Traditional halogenation and synthesis routes for phenols often involve hazardous reagents and solvents. The development of sustainable alternatives for the synthesis of 5-Bromo-4-chloro-2-fluorophenol is a key research goal.

Key areas of focus include:

Biocatalysis: The use of enzymes, such as peroxidases and halogenases, offers a highly selective and environmentally benign method for the synthesis and modification of halogenated phenols. mdpi.comnih.govucsb.edu Research into enzymes that can regioselectively introduce bromine or chlorine onto a fluorophenol precursor under mild, aqueous conditions could provide a breakthrough in sustainable production.

Water as a Solvent: Shifting from volatile organic solvents to water is a cornerstone of green chemistry. elsevierpure.com Investigating reaction conditions that allow for the synthesis of this compound in aqueous media, potentially using phase-transfer catalysts or surfactants, would significantly improve the process's green credentials. Studies on the oxidative polymerization of phenols in water demonstrate the feasibility of such approaches. elsevierpure.comresearchgate.net

Energy-Efficient Methods: Exploring synthetic methods that utilize alternative energy sources like microwave irradiation or ultrasound could lead to faster reactions and reduced energy consumption compared to conventional thermal methods. nih.govjetir.org

Advanced Mechanistic Investigations of Complex Reactions

A deep understanding of the reaction mechanisms involving this compound is critical for optimizing existing transformations and discovering new ones. The interplay of its multiple halogen substituents and the phenolic hydroxyl group can lead to complex reactivity that warrants detailed investigation.

Future mechanistic studies could target:

Nucleophilic Aromatic Substitution (SNAr): Investigating the kinetics and intermediates of SNAr reactions is crucial. The fluorine atom, being the most electronegative, is a potential leaving group, but its reactivity is modulated by the other substituents. Understanding how the bromo and chloro groups influence the stability of the Meisenheimer complex intermediate is essential for controlling regioselectivity in derivatization reactions. libretexts.org

Oxidative Processes: The oxidation of halophenols can proceed through one-electron transfer steps, generating radical intermediates. mdpi.comacs.org Elucidating the mechanism of oxidation for this compound is vital for predicting its environmental fate and for harnessing its reactivity in processes like oxidative polymerization.

Catalytic Cycles: For transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) at the bromine or chlorine positions, detailed mechanistic studies involving kinetic analysis, isotopic labeling, and in-situ spectroscopy can reveal the rate-determining steps and catalyst deactivation pathways, enabling the design of more efficient catalytic systems.

Exploration of Unconventional Derivatization Pathways

As a functionalized building block, this compound's value lies in its potential for derivatization. Moving beyond standard functional group transformations, future research will likely explore more innovative pathways to generate novel molecular architectures.

Promising areas for exploration include:

Homolysis-Enabled Electronic Activation: A novel approach involves the homolysis of the O-H bond to form a phenoxy radical. This radical can act as an exceptionally strong electron-withdrawing group, activating the aromatic ring for nucleophilic aromatic substitution at the halogen positions, a pathway that could be explored for unconventional C-C, C-N, and C-O bond formations. osti.gov

Enzymatic Derivatization: Biotransformations using whole-cell systems or isolated enzymes could introduce new functional groups with high chemo-, regio-, and stereoselectivity, which is often difficult to achieve with traditional chemical methods.

Selective C-H Functionalization: Directing group-assisted C-H activation could allow for the selective introduction of new substituents onto the aromatic ring without relying on the pre-existing halogen handles, opening up new vectors for molecular diversification.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, superior heat and mass transfer, and improved scalability. rsc.orgnih.gov The synthesis and manipulation of polyhalogenated compounds, which can involve highly exothermic or hazardous reactions, are particularly well-suited for this technology. rsc.orgresearchgate.net

Future integration of this compound into these platforms would involve:

Continuous Synthesis: Developing a continuous flow process for the synthesis of the parent compound would allow for safer handling of halogenating agents and better control over reaction exotherms, leading to higher purity and yield. amt.uk

Telescoped Reactions: Multi-step derivatization sequences can be "telescoped" into a single, continuous flow process without the need to isolate and purify intermediates. uc.ptjst.org.in This approach dramatically reduces waste and production time, making it ideal for creating libraries of derivatives for screening purposes.

Automated Optimization: Combining flow reactors with automated systems and machine learning algorithms can enable high-throughput screening of reaction conditions (e.g., temperature, residence time, stoichiometry). This accelerates the optimization of synthetic and derivatization protocols, reducing development time.

Deeper Theoretical Insights into Reactivity and Structure-Property Relationships

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the behavior of molecules and rationalizing experimental observations. louisville.edumdpi.com Applying these methods to this compound can provide profound insights into its fundamental properties.

Key theoretical research directions include:

Calculation of Reactivity Descriptors: DFT can be used to calculate global and local reactivity descriptors such as the energies of frontier molecular orbitals (HOMO/LUMO), molecular electrostatic potential maps, and Fukui functions. imist.marjpn.orgjmcs.org.mxscielo.org.mx These descriptors help predict the most likely sites for electrophilic and nucleophilic attack, guiding synthetic strategy. kuleuven.beacs.org

Modeling Reaction Mechanisms: Computational modeling can be used to map the potential energy surfaces of reactions involving this compound. This allows for the calculation of activation barriers and the characterization of transition states, providing a detailed picture of reaction mechanisms that can be difficult to probe experimentally. acs.org

Structure-Property Relationships: Theoretical calculations can predict various physicochemical properties, such as acidity (pKa), bond dissociation energies, and spectroscopic signatures. By systematically modeling a range of virtual derivatives, it is possible to establish quantitative structure-property relationships (QSPR), which can guide the design of new molecules with desired characteristics.

Summary of Future Research Avenues

This table is interactive. Use the search box to filter results.

| Research Direction | Key Methodologies | Potential Outcomes |

|---|---|---|

| Novel & Sustainable Synthesis | Green Chemistry, Biocatalysis, Aqueous Solvents, Microwave/Ultrasound | Environmentally friendly production, reduced waste, improved safety. |

| Advanced Mechanistic Studies | Kinetics, Isotopic Labeling, In-situ Spectroscopy, DFT Modeling | Optimized reaction conditions, enhanced selectivity, discovery of new reactivity. |

| Unconventional Derivatization | O-H Homolysis, Enzymatic Transformations, C-H Activation | Access to novel chemical structures, complex molecule synthesis. |

| Flow Chemistry & Automation | Continuous Flow Reactors, Telescoped Synthesis, Machine Learning | Safer and more efficient manufacturing, rapid process optimization, library synthesis. |

| Theoretical Insights | Density Functional Theory (DFT), Reactivity Descriptors, QSPR | Predictive models of reactivity, rational design of new derivatives. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-bromo-4-chloro-2-fluorophenol, and how can reaction yields be optimized?

- Methodology : The synthesis typically involves sequential halogenation of a phenol precursor. For example, bromination and chlorination can be achieved using electrophilic substitution with reagents like Br₂ (in FeBr₃) and Cl₂ (in AlCl₃), respectively. Fluorination may employ HF or Selectfluor under controlled conditions. To optimize yields:

- Use protecting groups (e.g., acetyl) for the hydroxyl group to prevent unwanted side reactions .

- Monitor reaction temperatures to avoid over-halogenation (e.g., maintaining <50°C during fluorination) .

- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients) to reduce byproducts .

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?

- Methodology :

- ¹H NMR : Identify aromatic protons with distinct splitting patterns due to halogen proximity. For example, the fluorine atom at position 2 causes deshielding and splitting of adjacent protons .

- ¹³C NMR : Detect substituent effects (e.g., bromine at C5 increases chemical shift to ~115 ppm) .

- IR : Confirm the phenolic -OH stretch (~3200 cm⁻¹) and C-F bond (~1250 cm⁻¹) .

Q. What purification methods are suitable for isolating this compound from reaction mixtures?

- Methodology :

- Liquid-liquid extraction : Use dichloromethane/water to separate organic and aqueous layers, leveraging the compound’s moderate polarity .

- Recrystallization : Employ ethanol/water mixtures to exploit solubility differences at varying temperatures .

- HPLC : Utilize reverse-phase C18 columns with acetonitrile/water mobile phases for high-purity isolation (>98%) .

Advanced Research Questions

Q. How can crystallographic studies resolve ambiguities in the spatial arrangement of halogen substituents?

- Methodology : Single-crystal X-ray diffraction with SHELXL refinement provides precise bond lengths and angles. For example:

- Halogen positions (Br, Cl, F) can be confirmed via electron density maps, distinguishing between ortho/para isomers .

- Use PLATON to analyze intermolecular interactions (e.g., halogen bonding between Br and O atoms in adjacent molecules) .

Q. What strategies mitigate competing side reactions during multi-halogenation synthesis?

- Methodology :

- Stepwise halogenation : Prioritize fluorine introduction due to its strong directing effects, followed by bromine/chlorine .

- Computational modeling : Use DFT (e.g., Gaussian 16) to predict regioselectivity and optimize reaction pathways .

- In situ monitoring : Employ Raman spectroscopy to detect intermediate species and adjust reagent stoichiometry dynamically .

Q. How does the compound interact with biological targets, and what structural features drive its bioactivity?

- Methodology :

- Molecular docking (AutoDock Vina) : Simulate binding to enzymes (e.g., kinases) via halogen bonds between Br/Cl and active-site residues .

- SAR studies : Compare analogs (e.g., 5-bromo-2-chloro-4-fluorophenol) to identify critical substituents. For instance, fluorine at position 2 enhances membrane permeability .

- Contradictions : Discrepancies in IC₅₀ values across assays may arise from solvent polarity affecting halogen bonding efficiency .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?